An In-depth Technical Guide to 1,2-Dipalmitoleoyl-3-11(Z)-Octadecenoyl-rac-glycerol for Researchers and Drug Development Professionals
An In-depth Technical Guide to 1,2-Dipalmitoleoyl-3-11(Z)-Octadecenoyl-rac-glycerol for Researchers and Drug Development Professionals
Introduction
1,2-Dipalmitoleoyl-3-11(Z)-Octadecenoyl-rac-glycerol, a specific mixed-acid triacylglycerol (TAG), is a molecule of growing interest in the fields of biochemistry and pharmaceutical sciences. Comprised of a glycerol backbone esterified with two palmitoleic acid molecules at the sn-1 and sn-2 positions and a cis-vaccenic acid molecule at the sn-3 position, its unique structure imparts distinct physicochemical and biological properties. This guide offers an in-depth exploration of this molecule, from its basic characteristics to its potential role in advanced drug delivery systems.
Part 1: Core Physicochemical and Structural Properties
A thorough understanding of the fundamental properties of 1,2-Dipalmitoleoyl-3-11(Z)-Octadecenoyl-rac-glycerol is paramount for its application in research and development.
Structural Identity and Chemical Descriptors
This triacylglycerol is structurally defined by the specific arrangement of its constituent fatty acids on the glycerol backbone.[1]
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Systematic Name: 11Z-octadecenoic acid, 2,3-bis[[(9Z)-1-oxo-9-hexadecen-1-yl]oxy]propyl ester
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Common Synonyms: 1,2-Dipalmitoleoyl-3-cis-Vaccenoyl-rac-glycerol, 1,2-Palmitolein-3-Vaccenoin, TG(16:1/16:1/18:1)
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Molecular Formula: C₅₃H₉₆O₆
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Molecular Weight: 829.3 g/mol
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CAS Number: 2692623-04-2
Table 1: Key Physicochemical Properties
| Property | Value | Source(s) |
| Physical Form | An oil | Cayman Chemical |
| Purity | ≥98% | Cayman Chemical |
| Solubility | DMF: 10 mg/ml, Ethanol: 10 mg/ml, Ethanol:PBS (pH 7.2) (1:1): 0.5 mg/ml | Cayman Chemical |
| Storage | -20°C | Cayman Chemical |
| Stability | ≥ 4 years | Cayman Chemical |
graph "Chemical_Structure" { layout=neato; node [shape=plaintext]; rankdir=LR;G [label="Glycerol Backbone", pos="0,0!", shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; sn1 [label="sn-1: Palmitoleic Acid\n(16:1)", pos="-2,1.5!", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; sn2 [label="sn-2: Palmitoleic Acid\n(16:1)", pos="-2,-1.5!", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; sn3 [label="sn-3: cis-Vaccenic Acid\n(18:1)", pos="2,0!", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
G -- sn1 [label="Ester Bond"]; G -- sn2 [label="Ester Bond"]; G -- sn3 [label="Ester Bond"]; }
Caption: Molecular structure of 1,2-Dipalmitoleoyl-3-11(Z)-Octadecenoyl-rac-glycerol.
Part 2: Synthesis and Purification Workflow
The synthesis of structured triacylglycerols like 1,2-Dipalmitoleoyl-3-11(Z)-Octadecenoyl-rac-glycerol with high purity is a critical step for its use in research and pharmaceutical applications. Both chemical and enzymatic methods can be employed.
Enzymatic Synthesis: A Regiospecific Approach
Enzymatic synthesis using lipases offers a high degree of regiospecificity, which is crucial for producing a defined TAG structure. Lipases can be selected for their specificity to certain fatty acids and positions on the glycerol backbone.
Experimental Protocol: Lipase-Catalyzed Synthesis
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Substrate Preparation:
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Prepare a reaction mixture containing 1,2-dipalmitoleoyl-glycerol and an excess of cis-vaccenic acid (or its vinyl ester for better acyl donation).
-
The reaction can be performed in a solvent-free system or in an organic solvent like n-hexane.
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-
Enzyme Selection and Immobilization:
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Select a lipase with high activity towards cis-vaccenic acid and low activity towards palmitoleic acid to prevent acyl migration. Immobilized lipases, such as Novozym 435 or lipases from Burkholderia cepacia, are often preferred for their stability and reusability.[2]
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Reaction Conditions:
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Monitoring and Termination:
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Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing the composition using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Once the desired conversion is achieved, terminate the reaction by filtering out the immobilized lipase.
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Purification via High-Performance Liquid Chromatography (HPLC)
Purification of the synthesized triacylglycerol is essential to remove unreacted starting materials and byproducts. Reversed-phase HPLC is a powerful technique for this purpose.
Experimental Protocol: HPLC Purification
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Column and Mobile Phase Selection:
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Utilize a C18 reversed-phase HPLC column.
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A common mobile phase system for triacylglycerol separation is a gradient of acetonitrile and isopropanol.
-
-
Sample Preparation:
-
Dissolve the crude reaction mixture in a suitable solvent, such as chloroform or a mixture of methanol and toluene.
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HPLC Parameters:
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Fraction Collection:
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Collect the fractions corresponding to the peak of 1,2-Dipalmitoleoyl-3-11(Z)-Octadecenoyl-rac-glycerol based on the retention time of a standard, if available, or by subsequent analysis of the collected fractions.
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Caption: Workflow for the synthesis and purification of the target triacylglycerol.
Part 3: Analytical Characterization
Accurate characterization of 1,2-Dipalmitoleoyl-3-11(Z)-Octadecenoyl-rac-glycerol is crucial for quality control and for understanding its behavior in biological systems. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this purpose.
Experimental Protocol: LC-MS/MS Analysis
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Sample Preparation:
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LC Separation:
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Employ a C18 reversed-phase column with a gradient elution of mobile phases, for instance, a water/acetonitrile mixture and an isopropanol/acetonitrile mixture, often with additives like ammonium formate to enhance ionization.
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MS/MS Detection:
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Use electrospray ionization (ESI) in positive ion mode, as triacylglycerols readily form adducts with ammonium ions ([M+NH₄]⁺).
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Perform tandem mass spectrometry (MS/MS) to fragment the parent ion. The neutral loss of the constituent fatty acids allows for their identification and confirmation of the TAG structure. For example, the fragmentation of the [M+NH₄]⁺ ion of TG(16:1/16:1/18:1) will show neutral losses corresponding to palmitoleic acid and cis-vaccenic acid.[8][9]
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Part 4: Biological Role and Metabolic Fate
While the specific biological roles of the intact 1,2-Dipalmitoleoyl-3-11(Z)-Octadecenoyl-rac-glycerol molecule are not extensively documented, the functions of its constituent fatty acids, palmitoleic acid and cis-vaccenic acid, are well-studied and provide valuable insights.
Digestion and Absorption
Dietary triacylglycerols undergo hydrolysis in the gastrointestinal tract, primarily by pancreatic lipase. This enzyme preferentially cleaves fatty acids from the sn-1 and sn-3 positions, yielding a 2-monoacylglycerol and free fatty acids.[1][10][11] In the case of TG(16:1/16:1/18:1), this would result in the release of palmitoleic acid (from sn-1), cis-vaccenic acid (from sn-3), and 2-palmitoleoyl-glycerol. These products are then absorbed by enterocytes.
Metabolic Pathways of Constituent Fatty Acids
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Palmitoleic Acid (16:1 n-7): This fatty acid is recognized as a "lipokine," a lipid hormone that can regulate metabolic processes. It has been shown to increase insulin sensitivity in muscle and suppress inflammation.[12]
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Cis-Vaccenic Acid (18:1 n-7): This is an elongation product of palmitoleic acid.[12][13] Studies suggest that trans-vaccenic acid (an isomer) can be endogenously converted to trans-palmitoleic acid through partial β-oxidation, highlighting a metabolic link between these fatty acids.[14][15]
Caption: Overview of the digestion, absorption, and metabolic fate of the triacylglycerol.
Part 5: Applications in Drug Delivery
The unique physicochemical properties of specific triacylglycerols make them attractive candidates for the formulation of lipid-based drug delivery systems, such as Solid Lipid Nanoparticles (SLNs).
Solid Lipid Nanoparticles (SLNs)
SLNs are colloidal carriers made from solid lipids that can encapsulate lipophilic drugs, enhancing their solubility, stability, and bioavailability.[16] The choice of the lipid matrix is critical for the performance of SLNs, influencing drug loading capacity and release kinetics.[17]
Potential Advantages of using 1,2-Dipalmitoleoyl-3-11(Z)-Octadecenoyl-rac-glycerol in SLNs:
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Biocompatibility: As a naturally occurring lipid structure, it is expected to have low toxicity.
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Controlled Release: The solid nature of the lipid matrix at body temperature can provide sustained release of the encapsulated drug.
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Enhanced Bioavailability: For orally administered drugs, SLNs can protect the drug from degradation in the gastrointestinal tract and facilitate its absorption.[18]
Experimental Protocol: Formulation of SLNs by High-Shear Homogenization and Ultrasonication
-
Lipid Phase Preparation:
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Melt 1,2-Dipalmitoleoyl-3-11(Z)-Octadecenoyl-rac-glycerol at a temperature approximately 5-10°C above its melting point.
-
Dissolve the lipophilic drug in the molten lipid.
-
-
Aqueous Phase Preparation:
-
Dissolve a surfactant (e.g., Tween 80, Poloxamer 188) in purified water and heat it to the same temperature as the lipid phase.[19]
-
-
Emulsification:
-
Add the hot aqueous phase to the hot lipid phase and homogenize at high speed using a high-shear homogenizer to form a coarse oil-in-water emulsion.
-
-
Nanoparticle Formation:
-
Subject the coarse emulsion to ultrasonication to reduce the droplet size to the nanometer range.
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-
Cooling and Solidification:
-
Cool the nanoemulsion in an ice bath to allow the lipid to solidify and form SLNs.
-
-
Characterization:
-
Analyze the particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).
-
Determine the drug entrapment efficiency and loading capacity.
-
Study the in vitro drug release profile.
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Conclusion
1,2-Dipalmitoleoyl-3-11(Z)-Octadecenoyl-rac-glycerol is a well-defined mixed-acid triacylglycerol with potential applications in various scientific disciplines. Its unique structure, composed of two molecules of the lipokine palmitoleic acid and one molecule of cis-vaccenic acid, suggests a significant biological role. Furthermore, its physicochemical properties make it a promising excipient for the development of advanced drug delivery systems like Solid Lipid Nanoparticles. This technical guide provides a foundational understanding and practical protocols to facilitate further research and development involving this intriguing lipid molecule.
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